3-Amino-2,6-difluorobenzaldehyde
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Overview
Description
3-Amino-2,6-difluorobenzaldehyde is an organic compound with the molecular formula C7H5F2NO It is a derivative of benzaldehyde, where the benzene ring is substituted with amino and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,6-difluorobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with ammonia or an amine source under controlled conditions. Another method includes the use of Grignard reagents, where 2,6-difluorobenzaldehyde is reacted with a Grignard reagent followed by hydrolysis to introduce the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products Formed
Oxidation: 3-Amino-2,6-difluorobenzoic acid.
Reduction: 3-Amino-2,6-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2,6-difluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2,6-difluorobenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoro groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzaldehyde: Lacks the amino group, making it less reactive in certain biochemical applications.
3-Amino-4-fluorobenzaldehyde: Has a different fluorine substitution pattern, affecting its chemical properties and reactivity.
3-Amino-2,4-difluorobenzaldehyde: Similar structure but with different fluorine positions, leading to variations in its chemical behavior.
Uniqueness
3-Amino-2,6-difluorobenzaldehyde is unique due to the specific positioning of the amino and difluoro groups on the benzene ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
3-amino-2,6-difluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUZGJTYUUUULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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